
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorine atom attached to the piperidine ring, and a carbamate group. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the piperidine ring using fluorinating agents under controlled conditions.
Attachment of the Benzyl Group: The benzyl group is attached to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with a suitable carbamoylating agent.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or fluorine groups are replaced by other substituents using appropriate reagents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Benzyl((3S,4S)-3-fluoropiperidin-4-yl)carbamatehydrochloride can be compared with other similar compounds, such as:
Benzyl((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride: This compound has a methoxycarbonylamino group instead of a fluorine atom.
Benzyl((3S,4S)-3-amino-4-hydroxy-piperidine-1-carboxylate hydrochloride: This compound has an amino and hydroxy group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18ClFN2O2 |
|---|---|
Molekulargewicht |
288.74 g/mol |
IUPAC-Name |
benzyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12-;/m0./s1 |
InChI-Schlüssel |
ZKCOORKLTLUZCC-FXMYHANSSA-N |
Isomerische SMILES |
C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F.Cl |
Kanonische SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



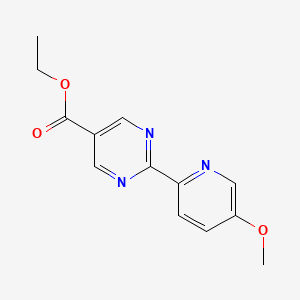


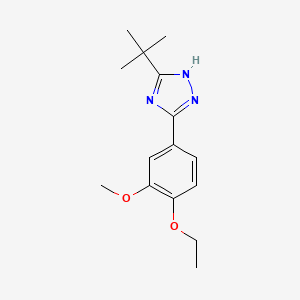
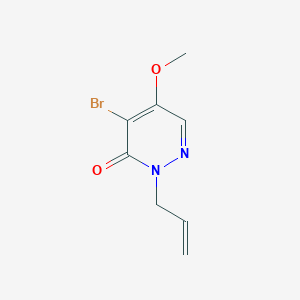
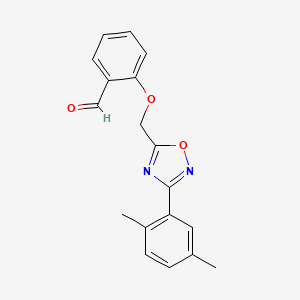
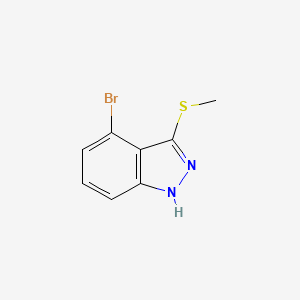
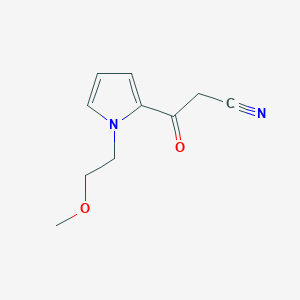
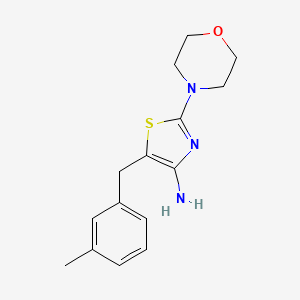
![1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786992.png)
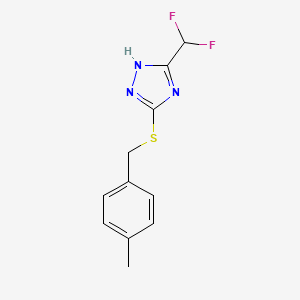
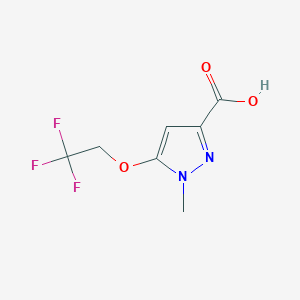
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)
